molecular formula C20H20N4O3 B2853763 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide CAS No. 1170241-13-0

3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Cat. No.: B2853763
CAS No.: 1170241-13-0
M. Wt: 364.405
InChI Key: QUIMNKWUQZMLPV-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with methoxy groups at the 3 and 5 positions and a 6-methylpyridazin-3-ylamino group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The methoxy groups are introduced through methylation reactions, and the pyridazinylamino group is attached via a coupling reaction.

Industrial Production Methods

In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the benzamide group to other oxidized forms.

  • Reduction: : Reduction of the benzamide group to amines.

  • Substitution: : Replacement of the methoxy groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: : Nucleophiles such as halides or alkyl groups can be introduced using appropriate conditions.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Primary amines.

  • Substitution: : Halogenated or alkylated benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide may be used to study protein interactions, enzyme inhibition, or as a probe in biochemical assays.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for diseases where modulation of specific molecular pathways is required.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to downstream biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxybenzamide: : Similar structure but lacks the pyridazinylamino group.

  • N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide: : Similar structure but lacks the methoxy groups.

Uniqueness

The presence of both methoxy groups and the pyridazinylamino group in 3,5-dimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-4-9-19(24-23-13)21-15-5-7-16(8-6-15)22-20(25)14-10-17(26-2)12-18(11-14)27-3/h4-12H,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIMNKWUQZMLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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